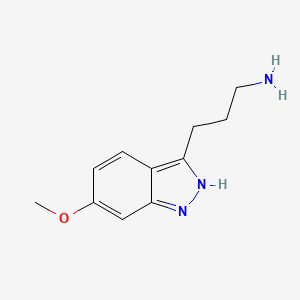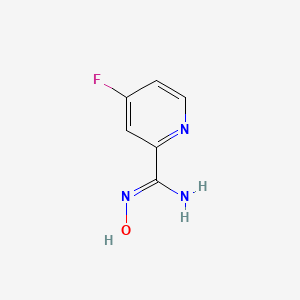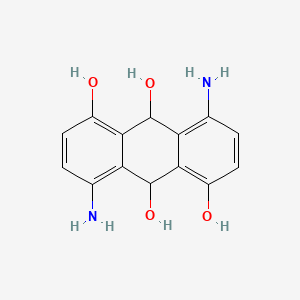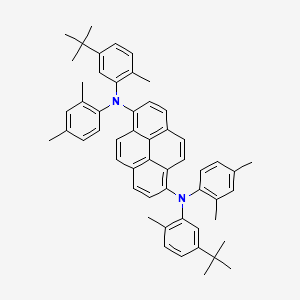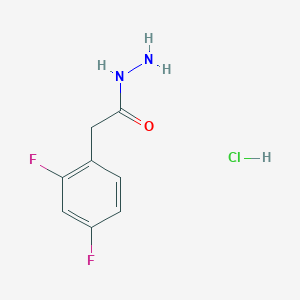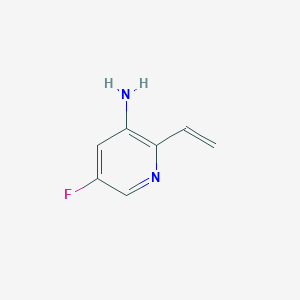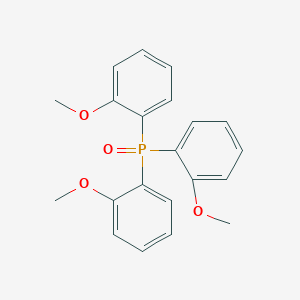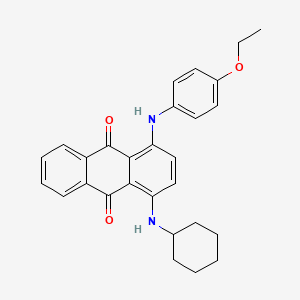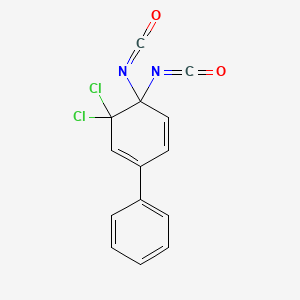![molecular formula C42H33N3 B13134165 N4-(4-(Diphenylamino)phenyl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B13134165.png)
N4-(4-(Diphenylamino)phenyl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N4-(4-(Diphenylamino)phenyl)-N4,N4’-diphenyl-[1,1’-biphenyl]-4,4’-diamine is an organic compound known for its unique electronic properties. This compound is often used in the field of optoelectronics due to its ability to act as an electron donor. It is characterized by its complex structure, which includes multiple phenyl groups and a biphenyl core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-(Diphenylamino)phenyl)-N4,N4’-diphenyl-[1,1’-biphenyl]-4,4’-diamine typically involves a multi-step process. One common method includes a double Suzuki–Miyaura cross-coupling reaction. This reaction involves the coupling of 4-bromobenzaldehyde with 4-(N,N-diphenylamino)phenylboronic acid . The reaction conditions often require a palladium catalyst and a base such as potassium carbonate in a solvent like toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
N4-(4-(Diphenylamino)phenyl)-N4,N4’-diphenyl-[1,1’-biphenyl]-4,4’-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives.
Aplicaciones Científicas De Investigación
N4-(4-(Diphenylamino)phenyl)-N4,N4’-diphenyl-[1,1’-biphenyl]-4,4’-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s electronic properties make it useful in the study of biological electron transfer processes.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in therapeutic agents.
Mecanismo De Acción
The mechanism by which N4-(4-(Diphenylamino)phenyl)-N4,N4’-diphenyl-[1,1’-biphenyl]-4,4’-diamine exerts its effects is primarily through its role as an electron donor. The compound interacts with electron-accepting materials, facilitating electron transfer processes. This interaction is crucial in applications such as OLEDs, where efficient electron transfer is necessary for light emission .
Comparación Con Compuestos Similares
Similar Compounds
- N1,N1-Bis(4-(diphenylamino)phenyl)-N4,N4-diphenylbenzene-1,4-diamine
- 4,6-Bis((E)-2-(4′-N,N-diphenylamino-[1,1′-biphenyl]-4-yl)vinyl)-2-phenylpyrimidine
Uniqueness
N4-(4-(Diphenylamino)phenyl)-N4,N4’-diphenyl-[1,1’-biphenyl]-4,4’-diamine stands out due to its specific structural configuration, which provides unique electronic properties. Its ability to act as a strong electron donor makes it particularly valuable in optoelectronic applications, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C42H33N3 |
|---|---|
Peso molecular |
579.7 g/mol |
Nombre IUPAC |
4-N-[4-(4-anilinophenyl)phenyl]-1-N,1-N,4-N-triphenylbenzene-1,4-diamine |
InChI |
InChI=1S/C42H33N3/c1-5-13-35(14-6-1)43-36-25-21-33(22-26-36)34-23-27-40(28-24-34)45(39-19-11-4-12-20-39)42-31-29-41(30-32-42)44(37-15-7-2-8-16-37)38-17-9-3-10-18-38/h1-32,43H |
Clave InChI |
TYVGRMPSOVATHN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC2=CC=C(C=C2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



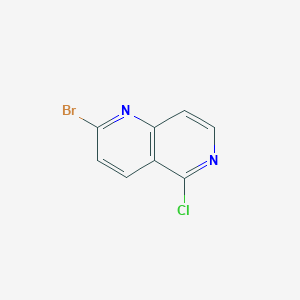
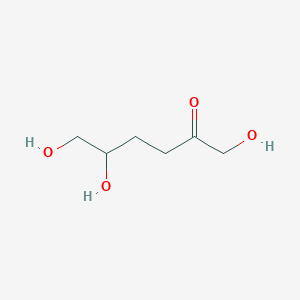
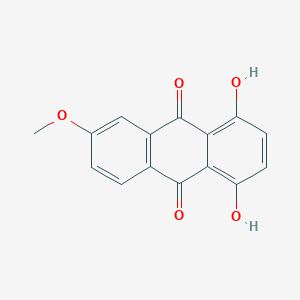
![2,4-Dimethyl-3h-imidazo[4,5-c]pyridine](/img/structure/B13134115.png)
